molecular formula C11H10N2O4 B2908322 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1275543-98-0

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Cat. No.: B2908322
CAS No.: 1275543-98-0
M. Wt: 234.211
InChI Key: NKXUTGPWRBVUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position. The oxadiazole moiety is linked via a methoxy bridge to an acetic acid group, which confers both hydrophobic (aromatic) and hydrophilic (carboxylic acid) properties. This dual functionality makes it a versatile scaffold in medicinal chemistry, particularly for designing enzyme inhibitors or bioactive molecules. The compound’s synthesis typically involves coupling reactions between hydroxylamine derivatives and activated carboxylic acids, followed by cyclization and purification steps .

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)7-16-6-9-12-11(13-17-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXUTGPWRBVUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a carboxylic acid derivative.

    Introduction of the phenyl group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the oxadiazole ring.

    Attachment of the methoxyacetic acid moiety: This step involves the reaction of the oxadiazole derivative with methoxyacetic acid under suitable conditions, such as the presence of a base or a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group or the methoxyacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and methoxyacetic acid moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations on the Oxadiazole Ring

Phenyl vs. Alkyl/Chloro Substitutions
  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid (): The replacement of phenyl with 4-chlorophenyl introduces an electron-withdrawing group, enhancing the electrophilicity of the oxadiazole ring. This modification could improve binding to biological targets via halogen bonding but may reduce metabolic stability compared to the unsubstituted phenyl analog.
  • 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (): Substituting phenyl with methyl simplifies the structure, reducing steric bulk and aromatic interactions. The phenolic -OH group increases acidity (pKa ~10) compared to the acetic acid (pKa ~2.5) in the target compound. Key Data: Melting point 148–150°C; synthesized via hydrolysis of ethyl esters .
  • This analog may exhibit improved membrane permeability in biological systems.
Heteroaromatic and Extended Systems
  • (E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1) (): Incorporates a chalcone-like structure (α,β-unsaturated ketone) conjugated to the oxadiazole-phenyl scaffold. Key Data: Melting point 154–155°C; 89% yield; characterized by ¹H NMR .

Linker and Terminal Group Modifications

Methoxy Bridge vs. Amide/Ether Linkers
  • 2-(6-Bromonaphthalen-2-yloxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11r) ():

    • Replaces the methoxy-acetic acid group with a bromonaphthyloxy-acetamide moiety. The bulky bromonaphthalene enhances lipophilicity (clogP ~4.2), while the isopropyl amide introduces chirality (3:1 enantiomer ratio).
    • Key Data : Melting point 97.7–98.4°C; 98.1% HPLC purity .
  • [2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid (): Features a phenoxy-acetic acid linker instead of methoxy. The additional phenyl ring may enhance stacking interactions but reduce solubility (clogP ~3.1). Key Data: CAS 878618-12-3; marketed for medicinal purposes .
Acetic Acid vs. Ester/Amide Termini
  • Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate ():
    • The ethyl ester derivative of the target compound’s acetic acid group. This modification increases lipophilicity (clogP ~2.9) and is typically used as a prodrug to improve bioavailability.
    • Key Data : Synthesized via Cs₂CO₃-mediated coupling; 82% yield after hydrolysis .
Solubility and Acidity
  • The acetic acid group in the target compound confers water solubility (~1.2 mg/mL at pH 7.4), whereas analogs with ester or amide termini (e.g., 11r, ) exhibit lower aqueous solubility (<0.1 mg/mL). Phenolic derivatives () show pH-dependent solubility due to ionization .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Linker Terminal Group Melting Point (°C) clogP* Reference
Target Compound Phenyl Methoxy Acetic acid Not reported ~1.5
2-[3-(4-Chlorophenyl)-...]acetic acid 4-Chlorophenyl Methoxy Acetic acid Not reported ~2.5
2-[(3-Methyl-...)methoxy]phenol Methyl Methoxy Phenol 148–150 ~1.2
[2-(3-Methyl-...)phenoxy]-acetic acid Methyl Phenoxy Acetic acid Not reported ~3.1
11r (Proteasome inhibitor) Phenyl Bromonaphthyloxy Acetamide 97.7–98.4 ~4.2

*clogP estimated using ChemDraw.

Biological Activity

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Molecular Formula : C11_{11}H10_{10}N2_2O4_4
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 1275543-98-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested :
    • Prostate Cancer (PC-3)
    • Colon Cancer (HCT-116)
    • Renal Cancer (ACHN)
  • IC50 Values :
    • The compound exhibited IC50 values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells .
  • Mechanism of Action :
    • The anticancer activity is believed to be linked to the inhibition of specific kinases and apoptosis induction in cancer cells. Molecular docking studies suggest strong binding affinities to targets involved in cell proliferation and survival .

Comparative Efficacy with Other Compounds

A comparative analysis with other oxadiazole derivatives shows that while many compounds exhibit varying degrees of cytotoxicity, this compound stands out in its potency against multiple cancer types.

CompoundCell LineIC50 (µM)
This compoundPC-30.67
HCT-1160.80
ACHN0.87
N-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMDA-MB-435 (melanoma)6.82
Other derivativesVarious>10

Additional Biological Activities

Apart from its anticancer properties, preliminary studies indicate that this compound may also possess antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A study synthesized various oxadiazole derivatives and tested their efficacy against leukemia and solid tumors. The findings suggested that modifications in the oxadiazole ring significantly affect biological activity .
  • Inhibition Studies :
    • Another study focused on the inhibition of enzymes such as alkaline phosphatase by oxadiazole derivatives, revealing promising results that could lead to further therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.